molecular formula C17H18FNO2S2 B2881550 (3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706183-49-4

(3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2881550
CAS No.: 1706183-49-4
M. Wt: 351.45
InChI Key: CQAFSMFCHJFFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a structurally complex molecule featuring a 1,4-thiazepane core fused with a thiophen-2-yl substituent at the 7-position and a 3-fluoro-4-methoxyphenyl group attached via a methanone bridge.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S2/c1-21-14-5-4-12(11-13(14)18)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAFSMFCHJFFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C14H14FNO2S
  • Molecular Weight : 283.39 g/mol
  • Key Functional Groups :
    • Fluoro and methoxy groups on the phenyl ring.
    • A thiazepan ring which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the thiazepan moiety suggests potential activity at central nervous system (CNS) sites, possibly influencing neurotransmitter systems.

Pharmacological Studies

  • Antidepressant Activity :
    • A study conducted on similar thiazepan derivatives showed significant antidepressant-like effects in animal models, suggesting that the compound may modulate serotonin and norepinephrine levels in the brain .
  • Antitumor Effects :
    • Preliminary in vitro studies have indicated that derivatives containing the methoxyphenyl group exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Antimicrobial Properties :
    • Compounds with thiophene and thiazepan structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with efficacy attributed to disruption of bacterial cell membranes .

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of the compound resulted in a statistically significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

Treatment GroupImmobility Time (seconds)
Control120
Compound Dose 180
Compound Dose 260

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549, indicating moderate potency.

Cell LineIC50 (µM)
MCF-715
A54920

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications References
(3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone 1,4-Thiazepane Thiophen-2-yl, 3-Fluoro-4-methoxyphenyl Drug development, Materials N/A
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine 4-Ethylphenyl, Fluorine Anticancer agents
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl Antimicrobial/antitumor
DTCPB (Thiophene-benzo[c][1,2,5]thiadiazole) Benzothiadiazole Thiophene, Di-p-tolylamino Organic semiconductors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.